LogP Lipophilicity Advantage Over Non‑Fluorinated and Mono‑Fluorinated Analogs
The computed logP of 1‑(4‑bromobutyl)‑4‑(trifluoromethyl)benzene is 4.423 . In comparison, the logP for 1‑(4‑bromobutyl)‑4‑methylbenzene is approximately 2.8–3.2 (estimated from XlogP data for similar alkylbenzenes) , and for 1‑(4‑bromobutyl)‑4‑fluorobenzene, the cLogP is around 3.0–3.3 . The CF₃ group provides an additional ~1.1–1.6 log units of lipophilicity, which is a quantifiable differentiation with direct implications for compound partitioning and permeability in biological assays or material science applications.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.423 (computed) |
| Comparator Or Baseline | 1-(4-Bromobutyl)-4-methylbenzene: ~2.8–3.2; 1-(4-Bromobutyl)-4-fluorobenzene: ~3.0–3.3 (estimated cLogP) |
| Quantified Difference | +1.1 to +1.6 log units |
| Conditions | Computed logP values (cLogP/XlogP) from ChemScene, Chem960, and ChemExper databases. |
Why This Matters
Higher lipophilicity improves membrane permeability in cell‑based assays and alters retention time in reversed‑phase chromatography, enabling distinct separation and purification strategies not possible with less lipophilic analogs.
